2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 379239-33-5
VCID: VC21418835
InChI: InChI=1S/C23H20N2O2S3/c1-14-11-12-19(29-14)17(26)13-28-23-24-21-20(16-9-5-6-10-18(16)30-21)22(27)25(23)15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3
SMILES: CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5
Molecular Formula: C23H20N2O2S3
Molecular Weight: 452.6g/mol

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

CAS No.: 379239-33-5

Cat. No.: VC21418835

Molecular Formula: C23H20N2O2S3

Molecular Weight: 452.6g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one - 379239-33-5

Specification

CAS No. 379239-33-5
Molecular Formula C23H20N2O2S3
Molecular Weight 452.6g/mol
IUPAC Name 2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H20N2O2S3/c1-14-11-12-19(29-14)17(26)13-28-23-24-21-20(16-9-5-6-10-18(16)30-21)22(27)25(23)15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3
Standard InChI Key ONMZCVLKPWKYSW-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5
Canonical SMILES CC1=CC=C(S1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5

Introduction

Structural Composition and Chemical Properties

Molecular Structure and Key Components

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one features several distinctive structural elements:

  • A tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one scaffold, which shares similarities with the compound described in the literature as "2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one" (CAS: 18774-48-6)

  • A 3-phenyl substituent on the pyrimidine ring

  • A sulfanyl linkage at position 2 of the pyrimidine ring

  • A 2-oxoethyl bridge connecting to a 5-methylthiophene unit

The compound contains multiple heteroatoms (sulfur, nitrogen, oxygen) within its structure, contributing to its potential for various interactions with biological targets.

Predicted Physicochemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 460-480 g/molCalculated from molecular formula
Physical StateYellow to pale brown crystalline solidBased on similar benzothiolo derivatives
SolubilityPoor water solubility; soluble in DMSO, DMF, chloroformBased on lipophilic nature of the structure
LogP~4.2-5.0Based on high lipophilic character and multiple aromatic rings
Hydrogen Bond AcceptorsMultiple (S, O, N atoms)Structural analysis
Hydrogen Bond DonorsLimited (NH in pyrimidinone)Structural analysis

Relationship to Known Compounds

Structural Similarities to Benzothiolo[2,3-d]pyrimidin-4-one Derivatives

The core benzothiolo[2,3-d]pyrimidin-4-one structure in the target compound shares fundamental similarities with the compound described in the literature as "2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one" (C₁₁H₈N₂OS, MW: 216.26) . Both compounds share the tricyclic benzothiolopyrimidinone framework, though the target compound features a more complex substitution pattern and a tetrahydro modification of the benzene ring.

Comparison with Thiophene-Containing Compounds

The 5-methylthiophen-2-yl moiety in the target compound bears structural similarities to components found in other documented compounds. For instance, the crystal structure of "3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione" (C₁₇H₁₄N₂O₃S) described in the literature contains the same 5-methylthiophen-2-yl group in a different molecular context .

Similarly, "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone" (C₁₉H₁₈FN₃OS₂, MW: 387.49) contains a related 4-methylthiophen-2-yl group that is positionally isomeric to the 5-methylthiophen-2-yl in our target compound.

Synthesis Approaches

Convergent Synthesis

A convergent approach would involve:

  • Synthesis of the tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one core with appropriate functionalization at position 2 (typically a thiol group) and a phenyl group at position 3

  • Separate preparation of a 2-(5-methylthiophen-2-yl)-2-oxoethyl halide (such as a bromoketone derivative)

  • Coupling of these two components through a nucleophilic substitution reaction

This approach parallels synthetic strategies seen in the preparation of other heterocyclic compounds containing thioether linkages.

Linear Synthesis

Structural FeaturePotential Biological Activity
Benzothiolo[2,3-d]pyrimidin-4-one coreAnticancer, antimicrobial, anti-inflammatory properties
3-Phenyl substituentEnhanced interaction with hydrophobic binding pockets in proteins
Thiophene moietyImproved metabolic stability compared to phenyl analogs
Tetrahydro modificationAltered conformational flexibility and bioavailability
Sulfanyl linkagePotential for metabolism to bioactive metabolites

Compounds containing the benzothiolo[2,3-d]pyrimidin-4-one scaffold have demonstrated various biological activities in previous research, suggesting similar potential for the target compound .

Structure-Activity Relationship Considerations

The complex substitution pattern in the target compound offers multiple sites for potential interactions with biological targets:

  • The 4-one functionality in the pyrimidine ring provides a hydrogen bond acceptor site

  • The phenyl ring at position 3 may engage in hydrophobic interactions or π-π stacking with aromatic amino acid residues in proteins

  • The 5-methylthiophene unit adds additional aromatic character and potential for hydrogen bonding or electrostatic interactions

  • The flexible sulfanyl-oxoethyl linker allows for conformational adaptation to binding sites

Comparative Analysis with Related Structures

Structural Comparison Table

CompoundCore StructureKey DifferencesSimilarities
Target CompoundTetrahydro-benzothiolo[2,3-d]pyrimidin-4-oneContains 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl and 3-phenyl groups; tetrahydro modification-
2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one Benzothiolo[2,3-d]pyrimidin-4-oneSimple methyl at position 2; fully aromatic benzene ringSame pyrimidinone core with fused thiophene ring
Compounds with 5-methylthiophen-2-yl groups VariousDifferent core structuresContain 5-methylthiophen-2-yl moiety
Compounds with thiophene and thiadiazoleThiadiazole with substituted thiopheneDifferent core structure; different linking groupsContains methylthiophene group

Property Comparison

PropertyTarget Compound (Predicted)2-methyl-3H-benzothiolo[2,3-d]pyrimidin-4-one Other Related Compounds
Molecular Weight~460-480 g/mol216.26 g/molVaries (e.g., 387.49 for the compound in)
Solubility ProfilePoor water solubility; good in organic solventsSimilar solubility pattern expectedGenerally poor water solubility
LipophilicityHighLower due to simpler structureVaries based on substitution
Potential BioactivityMultiple possible targetsSimilar core activity with lower specificityVaries with structure

Research Applications

Medicinal Chemistry Applications

The structural features of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one suggest several potential applications in medicinal chemistry:

  • As a lead compound for the development of enzyme inhibitors, particularly for enzymes with hydrophobic binding pockets

  • In structure-activity relationship studies to understand the impact of the tetrahydro modification and the thiophene substituent on biological activity

  • As a potential scaffold for antimicrobial agents, given the documented activities of related benzothiolo[2,3-d]pyrimidin-4-one derivatives

Material Science Possibilities

The presence of multiple aromatic rings and heteroatoms suggests potential applications in materials science:

  • As a building block for conductive polymers, leveraging the thiophene moiety similar to other thiophene-containing compounds

  • In the development of organic semiconductors or photovoltaic materials

  • As a ligand for metal coordination in catalytic systems

Future Research Directions

Synthesis and Characterization

Future research should prioritize:

  • Development of efficient synthetic routes to 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one

  • Complete characterization of its physical, chemical, and spectroscopic properties, including crystal structure determination similar to that reported for related compounds

  • Investigation of conformational preferences and stability under various conditions

Biological Evaluation

Comprehensive biological screening would be valuable to:

  • Determine antimicrobial, antifungal, and anticancer activities

  • Identify specific molecular targets and mechanisms of action

  • Evaluate structure-activity relationships through the synthesis and testing of analogs

  • Assess pharmacokinetic properties and metabolic stability

Spectroscopic Analysis and Identification

Predicted Spectroscopic Features

Based on its structure, 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one would be expected to show distinctive spectroscopic characteristics:

  • NMR spectroscopy would show:

    • Signals for the methyl group on the thiophene ring

    • Complex patterns for the tetrahydro portion

    • Aromatic proton signals from the phenyl and thiophene rings

    • Distinctive signals for the methylene protons in the oxoethyl linker

  • IR spectroscopy would reveal:

    • C=O stretching band from the 4-one functionality and the ketone in the linker

    • C=N stretching from the pyrimidine ring

    • C-S stretching bands

    • Aromatic C=C stretching bands

  • Mass spectrometry would provide the molecular weight and characteristic fragmentation patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator